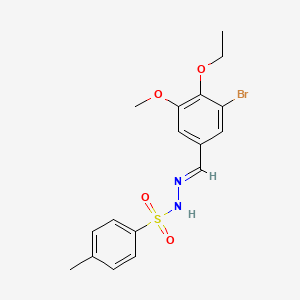

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The introduction of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide involves synthesizing compounds with potentially significant biological activities. This compound belongs to a class of chemicals known for their structural complexity and potential for various applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

Research on similar compounds includes the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, demonstrating an acid-catalyzed reaction process with high yield under specific conditions (Alotaibi et al., 2018).

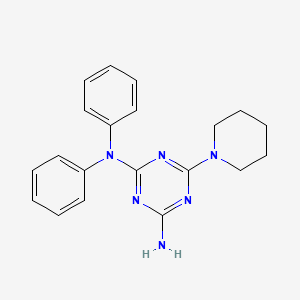

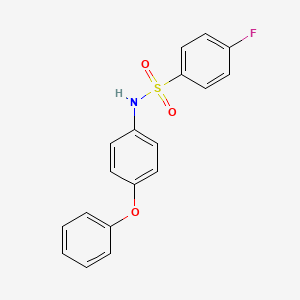

Molecular Structure Analysis

The molecular structure is often elucidated using techniques like infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. These techniques confirm the compound's structure and provide insights into its molecular geometry and electronic properties.

Chemical Reactions and Properties

The chemical reactions typically involve the formation of Schiff bases through condensation reactions. These reactions are crucial for synthesizing various hydrazide compounds, which have been explored for their urease inhibitory activities and potential antibacterial properties (Qu et al., 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

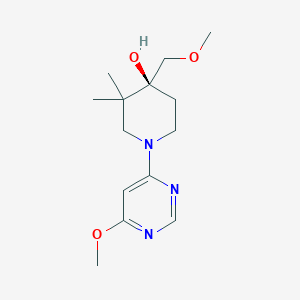

Compounds similar to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide are synthesized and characterized to explore their potential bioactive properties. These compounds are identified through methods such as elemental analysis, FT-IR, NMR spectroscopy, and single crystal analysis. Their synthesis involves creating Schiff base compounds with specific substitutions to achieve desired bioactivities, including interactions with biomolecules like DNA, demonstrating their role in the study of molecular biology and pharmaceutical sciences (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Biological Activities

These synthesized compounds exhibit a range of biological activities, such as antibacterial, antifungal, antioxidant, and cytotoxic effects. Their interactions with Salmon sperm DNA (SS-DNA) through an intercalation mode highlight their potential as DNA-binding agents, which could be leveraged in therapeutic applications, such as anticancer treatments. Furthermore, their effectiveness against various microbial strains and their ability to act as enzyme inhibitors underscore their potential in drug development and as models for studying disease mechanisms (Sirajuddin et al., 2013).

Antioxidant and Anticancer Evaluation

Research also delves into the antioxidant properties of these compounds, comparing their activity with known antioxidants like ascorbic acid. Their ability to scavenge free radicals and act as effective antioxidants suggests their utility in combating oxidative stress, a factor in numerous diseases, including cancer. Additionally, certain derivatives have been screened for their anticancer activity against a panel of cancer cell lines, indicating their potential role in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Docking and Antioxidant Activity

Further theoretical investigations and molecular docking approaches assess the antioxidant activity of these Schiff bases and their tautomers. By examining bond dissociation enthalpy, proton affinity, and other descriptors, studies aim to understand the mechanisms underlying their antioxidant behavior, contributing to the design of novel antioxidants. Molecular docking studies, particularly, provide insights into how these compounds might interact with biological targets, such as enzymes, indicating their therapeutic potential (Ardjani & Mekelleche, 2017).

Propriétés

IUPAC Name |

N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O4S/c1-4-24-17-15(18)9-13(10-16(17)23-3)11-19-20-25(21,22)14-7-5-12(2)6-8-14/h5-11,20H,4H2,1-3H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUCFIUNOQAHHM-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methyl-5-propylpyrimidine](/img/structure/B5597626.png)

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)

![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)

![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)